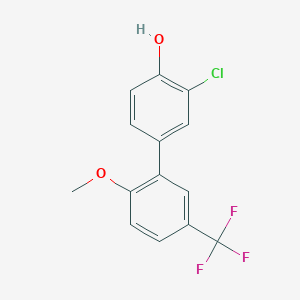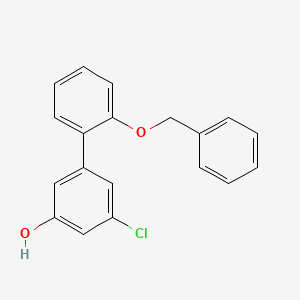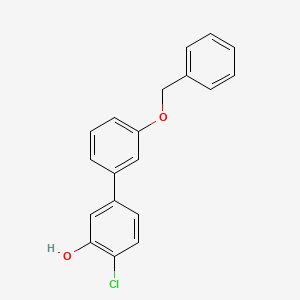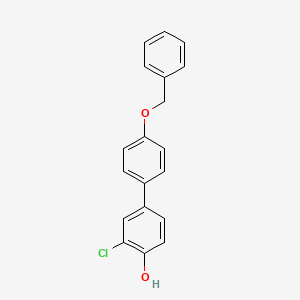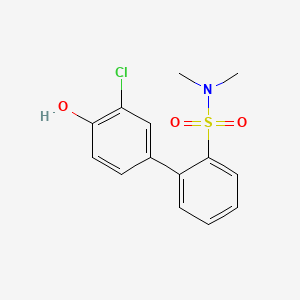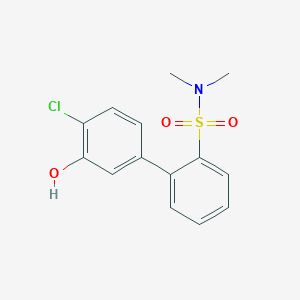
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% (5-BPCP) is a synthetic phenolic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 5-BPCP has been widely studied for its biochemical and physiological effects, as well as its potential use in lab experiments.
Aplicaciones Científicas De Investigación
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, it has been suggested that 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% may act as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), two enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, as well as the activity of cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been shown to possess antioxidant activity, scavenging free radicals and inhibiting the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% in lab experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in lab experiments. For example, it is not water soluble, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, which can limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for the use of 5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% in scientific research. For example, further research could be conducted to better understand its mechanism of action, as well as its potential applications in the treatment of cancer. Additionally, it could be studied for its potential use in the synthesis of other compounds, such as polymers. Additionally, further research could be conducted to explore its potential use in other areas, such as drug delivery and biotechnology.
Métodos De Síntesis
5-(4-Benzyloxyphenyl)-3-chlorophenol, 95% is synthesized through a reaction between 4-benzyloxyphenol and phosphorous oxychloride. This reaction is conducted in a solvent, such as dimethyl sulfoxide, under basic conditions. The reaction begins with the formation of a phosphonium salt, which is then converted to the desired product by hydrolysis. The reaction is typically carried out at a temperature of 80°C for a period of 4-5 hours, after which the reaction mixture is cooled and the product is isolated by filtration.
Propiedades
IUPAC Name |
3-chloro-5-(4-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-17-10-16(11-18(21)12-17)15-6-8-19(9-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVRPQZYGFOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686199 |
Source


|
| Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-3-chlorophenol | |
CAS RN |
1262002-00-5 |
Source


|
| Record name | 4'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

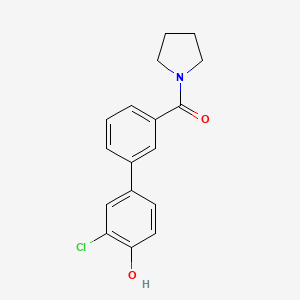
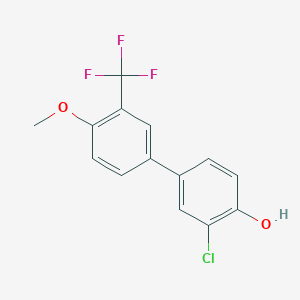

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
